molecular formula C7H13N B2973046 Octahydrocyclopenta[B]pyrrole CAS No. 5661-02-9

Octahydrocyclopenta[B]pyrrole

Cat. No.: B2973046
CAS No.: 5661-02-9
M. Wt: 111.188
InChI Key: ADKDJHASTPQGEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biological Activity

Octahydrocyclopenta[B]pyrrole, a bicyclic compound with the molecular formula C₇H₁₃N, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, therapeutic applications, and related research findings.

Structural Characteristics

This compound is characterized by a unique cyclopenta[b]pyrrole core structure. Its structural features contribute significantly to its reactivity and biological activity. The compound can exist in various forms, including free acid and hydrochloride salt forms, which may influence its pharmacological properties.

Biological Activity Overview

Research indicates that this compound and its derivatives exhibit various biological activities, particularly as inhibitors of specific enzymes involved in metabolic pathways. Notably, studies have highlighted its potential as a dipeptidyl peptidase IV (DPP4) inhibitor, which is crucial in the management of type 2 diabetes.

Key Findings

  • DPP4 Inhibition : Molecular modeling studies suggest that this compound derivatives can effectively inhibit DPP4, an enzyme that regulates insulin secretion and glucose metabolism. This inhibition is associated with improved glycemic control in diabetic models .
  • Inflammatory Response Modulation : Some derivatives have shown promise in inhibiting phospholipase A2 (PLA2), an enzyme implicated in inflammatory diseases. This suggests potential applications in treating conditions characterized by excessive inflammation.
  • Binding Affinity Studies : Interaction studies indicate that this compound has varying binding affinities with different biological targets, which may lead to diverse pharmacological effects depending on the specific derivative used.

Case Studies

Several studies have explored the biological activity of this compound derivatives:

  • Study on DPP4 Inhibitors : A study demonstrated that specific derivatives exhibited excellent DPP4 inhibitory activity with IC50 values as low as 0.01 μM. These compounds also showed good selectivity against related peptidases, indicating their potential for therapeutic use in diabetes management .
  • Inflammation and Pain Models : Research involving animal models of inflammation revealed that certain derivatives could significantly reduce inflammatory markers and pain responses, suggesting their utility in treating inflammatory disorders.

Comparative Analysis of Related Compounds

The following table summarizes the structural features and unique properties of this compound and its related compounds:

Compound NameStructure FeaturesUnique Properties
(2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acidBicyclic structure with carboxylic acid groupPotential anti-inflammatory activity
This compound-3-carboxylic acidFused pyrrole ringDifferent reactivity patterns due to carboxyl group position
(E)-(-)-octahydrocyclopenta(b)pyrrole-2-carboxylic acid hydrochlorideHydrochloride salt formEnhanced solubility and stability in aqueous environments

While detailed mechanisms remain largely unexplored, preliminary studies indicate that this compound may exert its biological effects through:

  • Enzyme Inhibition : The inhibition of DPP4 and PLA2 plays a crucial role in its therapeutic effects.
  • Receptor Interaction : Binding studies suggest interactions with various receptors involved in metabolic regulation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for octahydrocyclopenta[c]pyrrole, and how can purity be optimized?

The compound is synthesized via tert-butoxycarbonyl (Boc) group introduction using flow microreactor systems to enhance reaction efficiency and yield. A patented method (CN104039764 B) details the preparation of the bicyclic core, emphasizing regioselective cyclization and purification via reverse-phase chromatography to achieve >99% purity . Analytical validation using HPLC (Method A) and mass spectrometry (ESI+) ensures structural integrity .

Q. How is the molecular structure of octahydrocyclopenta[c]pyrrole characterized, and what computational tools are used?

X-ray crystallography and NMR (1H/13C) resolve the bicyclic [3.3.0] scaffold, confirming the rel-(3aR,6aS) stereochemistry. Density Functional Theory (DFT) calculations predict physicochemical properties (e.g., pKa = 4.48 ± 0.20, boiling point = 304.3°C) . Docking studies (e.g., Schrödinger Suite) model interactions with biological targets like RBP4, identifying key hydrogen bonds and hydrophobic contacts .

Q. What in vitro assays are used to screen octahydrocyclopenta[c]pyrrole derivatives for biological activity?

Standard assays include:

  • RBP4 Binding : Scintillation Proximity Assay (SPA; IC50 = 12.8 nM for analogue 33) .
  • Functional Antagonism : Homogeneous Time-Resolved Fluorescence (HTRF; IC50 = 43.6 nM) .
  • Microsomal Stability : Human liver microsomes (HLM) incubated for 30 min, with LC-MS quantification of parent compound degradation (e.g., 68% remaining for acid analogue 10 vs. rapid degradation of methyl esters 13/28) .

Advanced Research Questions

Q. How do structural modifications of the bicyclic core influence RBP4 antagonism and metabolic stability?

  • Core Rigidity : The bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrole scaffold reduces rotatable bonds, enhancing binding via restricted conformational flexibility. Analogue 33 achieves a 10-fold potency increase over piperidine derivatives due to optimized van der Waals interactions in RBP4’s β-ionone cavity .
  • Acid vs. Ester Moieties : Carboxylic acid derivatives (e.g., 33) exhibit superior HLM stability compared to methyl esters (e.g., 28), which undergo rapid esterase-mediated hydrolysis .

Q. What strategies resolve contradictions in microsomal stability data across analogues?

Contradictions arise from ester vs. acid functional groups and stereochemistry. For example:

  • Methyl ester 9 shows moderate stability (HLM t1/2 = 25 min) but poor RBP4 affinity (IC50 = 89.5 nM), while acid 33 combines high stability (t1/2 > 60 min) and potency .
  • Exo-isomer 40 lacks activity (IC50 > 3 µM), highlighting the critical role of endo-stereochemistry in target engagement . Methodology : Parallel synthesis of stereoisomers + metabolic profiling using species-specific microsomes (human vs. rat) .

Q. How can molecular docking guide the design of octahydrocyclopenta[c]pyrrole-based therapeutics?

Docking (e.g., Glide XP) identifies pharmacophoric features:

  • The 6-methylpyrimidine-4-carboxylic acid moiety forms hydrogen bonds with RBP4’s Arg114 and Tyr102.
  • The ortho-trifluoromethylphenyl group occupies a hydrophobic subpocket, with fluorination enhancing binding entropy . Validation : Free-energy perturbation (FEP) calculations correlate predicted ΔG values with experimental IC50 data .

Q. What in vivo models validate the therapeutic potential of octahydrocyclopenta[c]pyrrole derivatives?

  • Retinoid Signaling : RBP4 knockout mice and diet-induced obesity models assess systemic retinol redistribution .
  • Pharmacokinetics : Radiolabeled analogues (e.g., 14C-33) quantify bioavailability and tissue distribution in rodents . Challenge : Balancing RBP4 affinity with blood-brain barrier permeability for neuroprotective applications .

Q. Methodological Guidelines

Q. How to prioritize analogues for lead optimization?

Use a multi-parameter scoring system:

  • In Vitro Potency : RBP4 SPA/HTRF IC50 ≤ 50 nM.
  • Metabolic Stability : HLM t1/2 ≥ 30 min.
  • Selectivity : ≥100-fold selectivity over related lipid-binding proteins (e.g., CRABP) .

Q. What analytical techniques characterize degradation products during stability studies?

  • LC-HRMS : Identifies hydrolytic (e.g., ester cleavage) or oxidative metabolites.
  • NMR Spectroscopy : Assigns structures to major degradants (e.g., lactam formation under acidic conditions) .

Q. How to address solubility challenges in preclinical formulations?

  • Salt Formation : Hydrochloride salts (e.g., CAS 112626-50-3) improve aqueous solubility .
  • Prodrug Strategies : Phosphonooxymethyl esters enhance oral bioavailability while maintaining stability in gastric fluid .

Properties

IUPAC Name

1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-2-6-4-5-8-7(6)3-1/h6-8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKDJHASTPQGEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCNC2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.